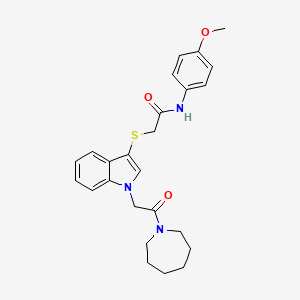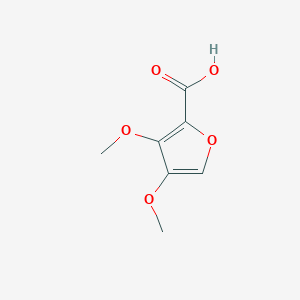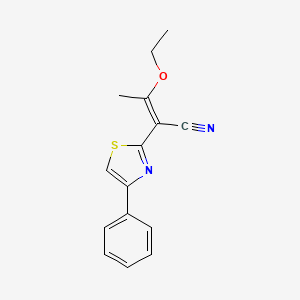
2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenethylacetamide is a complex organic molecule that likely exhibits a range of interesting chemical and physical properties due to its structural features. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of related pyronylacetamides involves the reaction of arylisocyanates with methyl 2-oxo-2H-pyran-6-acetate, followed by reduction and alkylation to yield Cα-alkyl derivatives. Intramolecular cyclization of these acetamides leads to the formation of new 2,5,7-trioxo-pyrano[3,2-c]pyridines . Although the exact synthesis route for this compound is not provided, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of related compounds has been investigated using various spectroscopic techniques and theoretical calculations. For instance, the structure and vibrational frequencies of 2-phenyl-N-(pyrazin-2-yl)acetamide were studied using XRD diffraction, FT-IR, and NMR spectroscopies, complemented by DFT calculations . These methods could be employed to analyze the molecular structure of this compound, providing insights into its geometrical parameters and stability.
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from their intramolecular interactions and the potential for charge transfer within the molecule. The HOMO and LUMO analysis, as well as hyperpolarizability calculations, can indicate the role of the compound in nonlinear optics and its electronic properties . These analyses can be applied to understand the chemical reactions that this compound might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be deduced from the intermolecular interactions observed in crystal structures, such as C-H⋯O and N-H⋯O hydrogen bonds . These interactions often influence the compound's solubility, melting point, and other physical properties. Additionally, the molecular electrostatic potential and first hyperpolarizability are indicative of the compound's potential applications in materials science, particularly in the field of nonlinear optics .
Scientific Research Applications
Synthesis and Structural Studies
- The compound has been involved in the synthesis of derivatives of new condensed systems such as 4H,7H-Furo[3′,4′:6,7]cyclohepta[1,2‐b]pyran, where reactions with arylidenemalononitriles form condensed 2-amino-4H-pyrans. These reactions showcase the compound's utility in creating novel condensed systems and spirocyclic pyrans (Arsen'eva & Arsen'ev, 2009).
Biological and Pharmacological Potential
- Some derivatives have been evaluated as antimicrobial agents. A study on 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives found that certain compounds demonstrated promising antibacterial and antifungal activities (Debnath & Ganguly, 2015).
Synthesis of Novel Heterocyclic Compounds
- The compound has been utilized in the Brønsted acid-catalyzed synthesis of novel polysubstituted imidazole and pyrrole derivatives, contributing to the field of heterocyclic chemistry and expanding the repertoire of synthesized compounds (Dai et al., 2016).
Fluorescence Properties
- Research into the reaction of similar compounds has led to the discovery of new fluorescent compounds, indicating potential applications in fluorescence and materials science (Mizuyama et al., 2008).
Green Synthesis and Crystallographic Studies
- The compound has been used in green synthesis routes, producing novel spiro compounds with potential biological relevance. Crystallographic studies of these derivatives provide insight into their structural characteristics (Sharma et al., 2016).
properties
IUPAC Name |
2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4/c27-22-14-20(15-26-13-11-19-8-4-5-9-21(19)26)29-16-23(22)30-17-24(28)25-12-10-18-6-2-1-3-7-18/h1-9,14,16H,10-13,15,17H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCDDFDWJDDYRSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CC3=CC(=O)C(=CO3)OCC(=O)NCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2504851.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2504852.png)
![N-(benzo[d]thiazol-2-yl)-2-(2-(3-cyclopentylureido)thiazol-4-yl)acetamide](/img/structure/B2504854.png)




![[5-acetamido-3,4-diacetyloxy-6-[4-[(E)-3-(furan-2-yl)prop-2-enoyl]phenoxy]oxan-2-yl]methyl acetate](/img/structure/B2504864.png)

![4-((1H-imidazol-1-yl)methyl)-N-([3,3'-bipyridin]-5-ylmethyl)benzamide](/img/structure/B2504867.png)
![2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B2504868.png)
